

Safety and handling of 2-Bromo-4-nitro-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Bromo-4-nitro-1-(trifluoromethyl)benzene
Cat. No.:	B1375304

[Get Quote](#)

An In-depth Technical Guide on the Core Safety and Handling of **2-Bromo-4-nitro-1-(trifluoromethyl)benzene**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the safe handling, storage, and emergency management of **2-Bromo-4-nitro-1-(trifluoromethyl)benzene**. As a Senior Application Scientist, the following narrative is structured to synthesize technical data with practical, field-proven insights, emphasizing the causality behind safety protocols to ensure a self-validating system of laboratory best practices.

Section 1: Compound Profile and Strategic Importance

2-Bromo-4-nitro-1-(trifluoromethyl)benzene is a halogenated aromatic nitro compound of significant interest in modern organic synthesis.^[1] Its value lies in the unique combination of three functional groups on a benzene ring: a bromine atom, a nitro group, and a trifluoromethyl group. This trifecta makes it a versatile building block, particularly in the synthesis of pharmaceuticals and agrochemicals.^{[1][2][3]}

The strategic utility of this compound stems from the differential reactivity of its functional groups:

- Bromine Atom: Serves as a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds through fundamental cross-coupling reactions.[1]
- Nitro Group: A strong electron-withdrawing group that can direct the regioselectivity of certain reactions and can be readily reduced to an amino group, opening pathways for further molecular elaboration.[1]
- Trifluoromethyl Group: Its inclusion is known to enhance critical properties in drug candidates, such as lipophilicity and metabolic stability, making it a highly desirable moiety in medicinal chemistry.[1]

Given its reactive nature and role as a crucial intermediate, a robust understanding of its safety profile is paramount for all handling personnel.

Property	Data
Chemical Name	2-Bromo-4-nitro-1-(trifluoromethyl)benzene
Synonyms	3-Bromo-4-nitrobenzotrifluoride; 2-Bromo-4-nitrobenzotrifluoride[4][5]
CAS Number	875238-74-7[1][6]
Molecular Formula	C ₇ H ₃ BrF ₃ NO ₂ [4][6]
Molecular Weight	270.01 g/mol [1]
Appearance	Colorless transparent liquid or solid[2][3]
Boiling Point	~258 - 268.9 °C[2][5]
Flash Point	~110 - 116.4 °C[2][5]
Density	~1.8 g/cm ³ [5]

Section 2: Hazard Identification and Risk Assessment

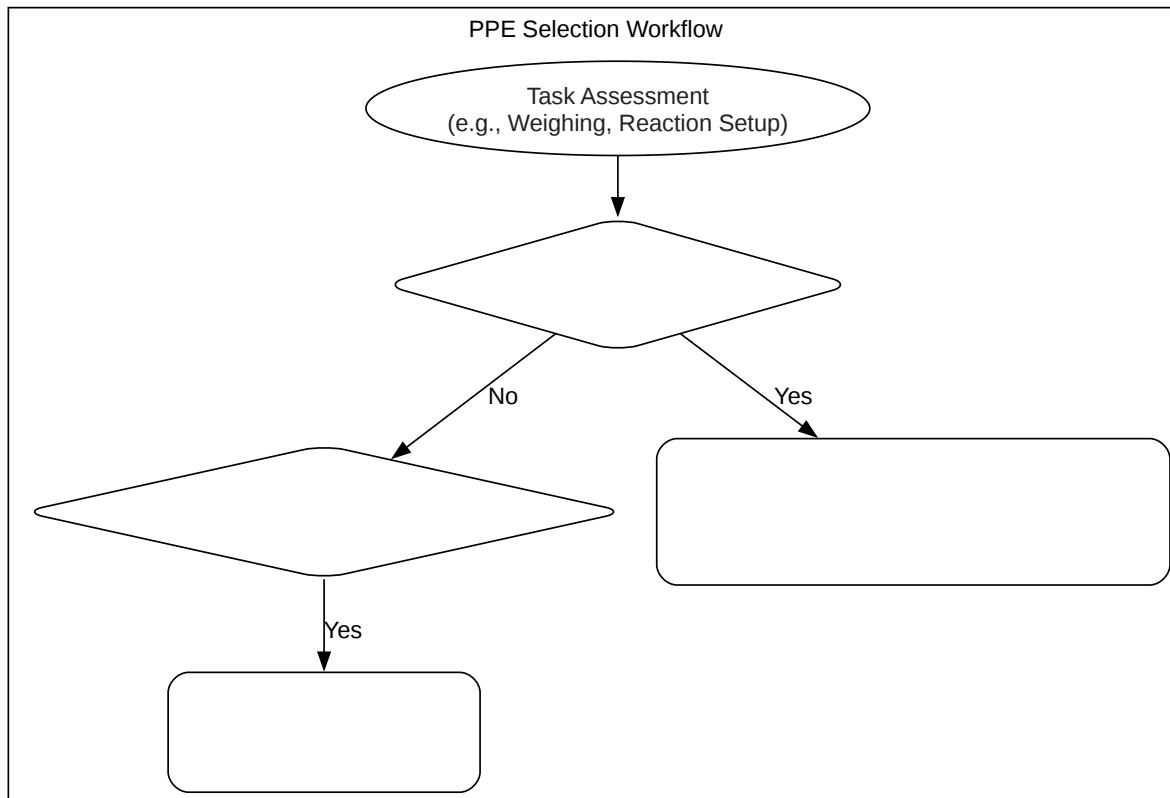
The primary hazards associated with **2-Bromo-4-nitro-1-(trifluoromethyl)benzene** are based on GHS (Globally Harmonized System) classifications reported by suppliers and aggregated in

chemical databases. While some suppliers have not classified the mixture, a significant portion of reports indicate the following hazards.^[6] A conservative approach, assuming these potential hazards, is essential for ensuring laboratory safety.

Hazard Class	GHS Code	Hazard Statement
Acute Toxicity, Oral	H302	Harmful if swallowed ^{[6][7]}
Skin Corrosion/Irritation	H315	Causes skin irritation ^{[6][7]}
Serious Eye Damage/Irritation	H319	Causes serious eye irritation ^{[6][7]}
Specific Target Organ Toxicity	H335	May cause respiratory irritation ^[6]

Expert Analysis of Hazards:

- Acute Toxicity (Oral): The "Harmful if swallowed" classification necessitates stringent controls to prevent ingestion, including a strict prohibition on eating, drinking, or smoking in the laboratory.^[8]
- Skin and Eye Irritation: The compound is an irritant. The causality for this is its ability to interact with and potentially denature proteins and lipids in tissues upon contact. Therefore, direct contact must be rigorously avoided through appropriate PPE.
- Respiratory Irritation: As a volatile or aerosolizable substance, it can irritate the mucous membranes of the respiratory tract. This underpins the absolute requirement for handling within a certified chemical fume hood or with appropriate respiratory protection.
- Reactivity Hazards: Aromatic nitro compounds as a class present specific reactivity risks. They can react vigorously or even explosively with bases (e.g., sodium hydroxide) and are strong oxidizing agents that may react violently with reducing agents.^[9] Thermal decomposition, especially during a fire, can release highly toxic and corrosive gases, including nitrogen oxides (NO_x), carbon monoxide (CO), and hydrogen halides (HBr, HF).^[8]
^[10]


Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. Engineering controls are the primary barrier, supplemented by mandatory PPE.

Engineering Controls:

- Chemical Fume Hood: All handling of **2-Bromo-4-nitro-1-(trifluoromethyl)benzene**, including weighing, transferring, and use in reactions, must be performed inside a properly functioning and certified chemical fume hood to prevent inhalation of vapors or aerosols.[\[11\]](#)
- Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[\[10\]](#)[\[12\]](#)
- Safety Shower and Eyewash Station: Immediate access to a safety shower and eyewash station is mandatory in case of accidental contact.

Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist; it is a risk-based assessment of the task being performed.

[Click to download full resolution via product page](#)

Caption: PPE selection workflow based on the type of handling operation.

- Eye and Face Protection: Wear tightly fitting chemical safety goggles with side shields conforming to NIOSH or EN 166 standards.[12] For tasks with a higher splash risk, such as transfers of larger quantities, a face shield should be worn in addition to goggles.[13]

- Skin Protection: Wear a flame-retardant lab coat and handle the compound with chemically resistant gloves (e.g., nitrile or neoprene).[12] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[13]
- Respiratory Protection: For situations where a fume hood is not available or in case of a large spill, a full-face respirator with a filter appropriate for organic vapors (Type A) is required.[12][14]

Section 4: Standard Operating Procedures (SOPs)

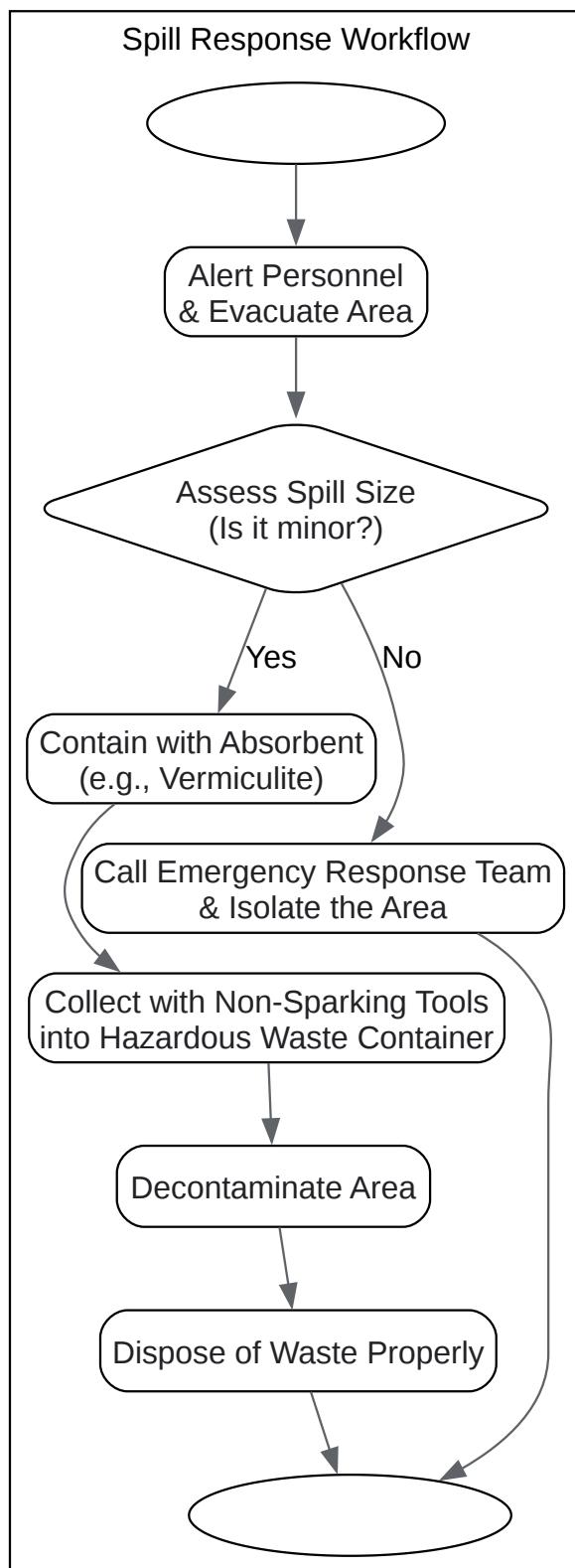
Adherence to validated protocols is the foundation of safe laboratory practice.

4.1 General Handling and Use Protocol

- Pre-Handling: Designate a specific area within a chemical fume hood for the work. Ensure safety shower and eyewash are accessible and unobstructed. Assemble all necessary equipment and PPE.
- Transfer: Use spark-proof tools and equipment.[12] Grounding and bonding of containers may be necessary to prevent static discharge, which could be an ignition source.[10]
- Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[8][14] Decontaminate the work area.

4.2 Storage Protocol

- Container: Store in the original, tightly closed container.[10][14]
- Location: Keep in a cool, dry, and well-ventilated area designated for toxic and reactive chemicals.[10][12] The storage area should be locked.[8][14]
- Segregation: Store away from incompatible materials, particularly strong oxidizing agents and bases.[10]


4.3 Waste Disposal Protocol

- Classification: All waste containing this compound must be treated as hazardous waste.

- Collection: Collect waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been verified.
- Disposal: Dispose of the waste through a licensed chemical destruction plant or an approved waste disposal facility, in accordance with all local, state, and federal regulations.[\[8\]](#)[\[14\]](#) Do not discharge to sewer systems.[\[12\]](#)

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency is critical to mitigating harm.

[Click to download full resolution via product page](#)

Caption: Logical workflow for responding to a chemical spill.

5.1 First Aid Measures

- Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[12][14]
- Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][14]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][14]
- Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[12]

5.2 Fire-Fighting Procedures

- Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[8][10][12]
- Hazards: The container may rupture upon heating. Combustion produces highly toxic fumes (CO, NO_x, HBr, HF).[8]
- Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) in pressure-demand mode.[8][12]

Section 6: References

- **2-Bromo-4-nitro-1-(trifluoromethyl)benzene** | C₇H₃BrF₃NO₂ | CID 66545383. PubChem. [\[Link\]](#)
- 2-Bromo-4-nitro(trifluoromethoxy)benzene | C₇H₃BrF₃NO₃ | CID 24721641. PubChem. [\[Link\]](#)

- 2-Bromo-1-nitro-4-(trifluoromethyl)benzene | C7H3BrF3NO2 | CID 14790878. PubChem. [\[Link\]](#)
- SAFETY DATA SHEET - 1-Bromo-4-(trifluoromethoxy)benzene. Thermo Fisher Scientific. [\[Link\]](#)
- SAFETY DATA SHEET - 1-Bromo-4-nitrobenzene. Thermo Fisher Scientific. [\[Link\]](#)
- Understanding the Synthesis and Applications of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene. NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)
- Material Safety Data Sheet - 2-Nitro-1,4-bis(trifluoromethyl)benzene. Cole-Parmer. [\[Link\]](#)
- Safety Data Sheet - Nitrobenzene. Carl ROTH. [\[Link\]](#)
- The Chemical Properties and Industrial Value of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene. NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Bromo-1-nitro-4-(trifluoromethyl)benzene | C7H3BrF3NO2 | CID 14790878 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 2-Bromo-4-nitro-1-(trifluoromethyl)benzene | C7H3BrF3NO2 | CID 66545383 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 7. 2-Bromo-4-nitro(trifluoromethoxy)benzene | C7H3BrF3NO3 | CID 24721641 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]
- 9. NITROBROMOBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. echemi.com [echemi.com]
- 13. aaronchem.com [aaronchem.com]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Safety and handling of 2-Bromo-4-nitro-1-(trifluoromethyl)benzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1375304#safety-and-handling-of-2-bromo-4-nitro-1-trifluoromethyl-benzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com